![molecular formula C29H35N3O8S B2981081 N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name) CAS No. 1094866-55-3](/img/structure/B2981081.png)
N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)
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Description
N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name) is a useful research compound. Its molecular formula is C29H35N3O8S and its molecular weight is 585.67. The purity is usually 95%.
BenchChem offers high-quality N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Molecular Conformations
The study of crystal structures and molecular conformations is a key area of research for compounds like N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide. Lin et al. (2001) explored the crystal structures of similar compounds, revealing details about the angles and planes formed by different rings in the molecules, which is crucial for understanding their chemical behavior and interactions (Lin et al., 2001).
Polymer Synthesis and Properties
Compounds with cyclohexane structures have been used in the synthesis of aromatic polyamides, as demonstrated by Hsiao et al. (1999). These polyamides exhibit unique properties like high inherent viscosities and excellent solubility in polar aprotic solvents, making them suitable for a variety of industrial applications (Hsiao et al., 1999).
Chemical Reactions and Synthesis Pathways
The reactivity of compounds containing elements like cyclohexane and pyridine is a significant area of study. Almazroa et al. (2004) investigated the reaction of enaminones with aminoheterocycles, leading to the formation of various azolopyrimidines, azolopyridines, and quinolines. These findings contribute to the development of new synthetic pathways for complex organic compounds (Almazroa et al., 2004).
Development of Anticancer and Antidiabetic Agents
The structural complexity of compounds like N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide offers potential in the development of novel therapeutics. Flefel et al. (2019) explored the synthesis of spirothiazolidines analogs, exhibiting significant anticancer and antidiabetic activities, highlighting the potential of such compounds in pharmaceutical research (Flefel et al., 2019).
properties
InChI |
InChI=1S/C29H35N3O8S/c33-26(31-19-10-12-20(13-11-19)41(34,35)32-21-9-3-8-18-30-21)24-22-23(38-28(37-22)14-4-1-5-15-28)25-27(36-24)40-29(39-25)16-6-2-7-17-29/h3,8-13,18,22-25,27H,1-2,4-7,14-17H2,(H,30,32)(H,31,33) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVEVNTHRDIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)NC6=CC=C(C=C6)S(=O)(=O)NC7=CC=CC=N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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